Vinconate
CAS No.: 70704-03-9
Cat. No.: VC0006928
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 70704-03-9 | 
|---|---|
| Molecular Formula | C18H20N2O2 | 
| Molecular Weight | 296.4 g/mol | 
| IUPAC Name | methyl 6-ethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,9(16),10,12,14-pentaene-2-carboxylate | 
| Standard InChI | InChI=1S/C18H20N2O2/c1-3-19-11-10-13-12-6-4-5-7-14(12)20-16(18(21)22-2)9-8-15(19)17(13)20/h4-7,9,15H,3,8,10-11H2,1-2H3 | 
| Standard InChI Key | JWOSSISWAJNJIA-UHFFFAOYSA-N | 
| SMILES | CCN1CCC2=C3C1CC=C(N3C4=CC=CC=C24)C(=O)OC | 
| Canonical SMILES | CCN1CCC2=C3C1CC=C(N3C4=CC=CC=C24)C(=O)OC | 
Introduction
Chemical Structure and Synthesis
Structural Characteristics
Vinconate, chemically designated as -methyl-3-ethyl-2,3,3α,4-tetrahydro-1H-indolo[3,2,1-de] naphthyridine-6-carboxylate hydrochloride, features a complex polycyclic framework . Its indolonaphthyridine core enables cross-blood-brain barrier permeability, while the ester moiety at position 14 and ethyl group at position 16 influence receptor binding affinity . The compound’s stereochemistry remains partially unresolved, contributing to ongoing debates about enantiomer-specific activity .
Synthetic Pathways
While detailed synthetic protocols for vinconate are sparingly documented in public literature, its production likely follows strategies analogous to vincamine derivatives. Semi-synthetic routes starting from natural vincamine involve:
- 
Esterification: Introduction of the methyl carboxylate group via thionyl chloride-mediated reactions .
 - 
Alkylation: Ethyl group addition at position 16 using Friedel-Crafts catalysts .
 - 
Ring modification: Adjustments to the D and E rings to enhance metabolic stability .
 
Industrial-scale synthesis prioritizes cost-effective catalysts like FeCl₃ and SnCl₄, achieving yields exceeding 80% while minimizing acidic waste .
Pharmacological Mechanisms
Neurotransmitter Modulation
Vinconate exerts pronounced effects on dopaminergic and cholinergic systems:
- 
Dopamine Release: Single-dose administration (10–100 mg/kg i.p.) increases extracellular dopamine and metabolites (DOPAC, HVA) in rat striatum by 150–220% . This effect is antagonized by scopolamine, implicating presynaptic muscarinic receptor activation .
 - 
Acetylcholine Potentiation: Indirect enhancement of cholinergic signaling through PDE1 inhibition, elevating cAMP/cGMP levels and synaptic plasticity .
 
Neuroprotective Activity
Vinconate demonstrates multifaceted neuroprotection:
- 
Oxidative Stress Reduction: Suppresses ROS generation in synaptosomes by 40–60% at 10 μM concentrations .
 - 
Anti-inflammatory Action: Inhibits NF-κB translocation via IKK blockade, reducing TNF-α and IL-6 production in glial cells .
 - 
Cerebrovascular Effects: Enhances cerebral blood flow by 25–35% in ischemic models through vasodilation of penetrating arterioles .
 
Clinical Efficacy in Cognitive Disorders
Electroencephalographic (EEG) Biomarkers
A double-blind trial (n=10, aged 60–69) revealed dose-dependent EEG changes:
| Dose (mg) | Route | Delta Power Reduction | Alpha Power Increase | Peak Effect Timing | 
|---|---|---|---|---|
| 40 | Oral | 12% | 18% | 6 hours | 
| 80 | Oral | 18% | 24% | 6 hours | 
| 160 | Oral | 25% | 32% | 6 hours | 
| 30 | IV | 28% | 35% | 2 hours | 
Data adapted from Saletu et al. (1984)
These spectral shifts correlate with improved vigilance, quantified by centroid frequency acceleration from 8.2 Hz (placebo) to 9.6 Hz (160 mg oral) .
Psychometric Outcomes
While global cognitive scores showed limited improvement, specific domains exhibited enhancement:
- 
Attention/Concentration: 22% faster target detection in choice reaction tasks () .
 - 
Psychomotor Speed: 15% reduction in trail-making test duration at 80 mg oral .
 - 
Mood Stabilization: Von Zerssen score improvement by 18 points post-IV administration .
 
Comparative Pharmacokinetics
Absorption and Distribution
Vinconate’s logP of 2.8 ensures rapid CNS penetration, with brain-to-plasma ratios reaching 4.7:1 within 30 minutes post-IV dosing . Oral bioavailability remains suboptimal (≈35%) due to hepatic first-pass metabolism, necessitating ester prodrug strategies .
Metabolic Fate
Primary metabolic pathways include:
- 
Ester Hydrolysis: Hepatic carboxylesterases cleave the methyl ester to inactive acids .
 - 
Oxidative Demethylation: CYP3A4-mediated modification at position 3 .
 
Future Research Directions
Formulation Optimization
- 
Nanoparticulate Delivery: Encapsulation in PLGA nanoparticles could enhance oral bioavailability to >60% .
 - 
Transdermal Systems: Pilot studies suggest steady-state plasma levels achievable via iontophoretic patches .
 
Expanded Indications
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume